molecular formula C12H13NO B581661 2-Ethoxy-8-methylquinoline CAS No. 1221793-63-0

2-Ethoxy-8-methylquinoline

Cat. No.: B581661
CAS No.: 1221793-63-0
M. Wt: 187.242
InChI Key: ATBOAPKGWCCESM-UHFFFAOYSA-N
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Description

2-Ethoxy-8-methylquinoline is an organic compound with the molecular formula C12H13NO. It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. The compound is characterized by an ethoxy group at the second position and a methyl group at the eighth position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethoxy-8-methylquinoline can be synthesized through various methods. One common approach involves the reaction of 2-chloroquinoline with sodium ethoxide, followed by methylation at the eighth position. Another method includes the use of the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent to form the quinoline ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. Techniques such as distillation and recrystallization are employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-8-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Ethoxy-8-methylquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-8-methylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

2-Ethoxy-8-methylquinoline can be compared with other quinoline derivatives such as:

The presence of both the ethoxy and methyl groups in this compound makes it unique and potentially more versatile in its applications compared to its analogs.

Properties

IUPAC Name

2-ethoxy-8-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-3-14-11-8-7-10-6-4-5-9(2)12(10)13-11/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBOAPKGWCCESM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=C(C=CC=C2C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682436
Record name 2-Ethoxy-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221793-63-0
Record name 2-Ethoxy-8-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221793-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxy-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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